molecular formula C5H7ClO B120067 (E)-2-Methylcrotonoyl chloride CAS No. 35660-94-7

(E)-2-Methylcrotonoyl chloride

Cat. No. B120067
CAS RN: 35660-94-7
M. Wt: 118.56 g/mol
InChI Key: TUNLYEHIVPWOHK-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of crotonate derivatives. For instance, methyl 3-aminocrotonate was used to react with [hydroxy(tosyloxy)iodo]benzene to afford an alkenyl iodonium salt, which could then react with various nucleophiles to yield substituted enamine derivatives of crotonic acid . Although not directly applicable to (E)-2-Methylcrotonoyl chloride, this demonstrates the reactivity of crotonate derivatives in synthetic applications.

Molecular Structure Analysis

While the molecular structure of

Scientific Research Applications

Synthesis Applications

(E)-2-Methylcrotonoyl chloride has been utilized in various synthesis applications. One study demonstrates its use in the efficient synthesis of ferrocenylenones via Friedel–Crafts acylation. This method involves reacting acryloyl, methacryloyl, crotonoyl, cinnamoyl, and β-methylcrotonoyl chlorides with ferrocene in the presence of a Lewis acid to yield corresponding ferrocenylenones in good isolated yields (Dogan, Şenol, Zeytinci, Koyuncu, & Bulut, 2005). Additionally, a study on the reaction of αβ-unsaturated acid chlorides with enamines of aldehydes shows that crotonoyl and cinnamoyl chlorides can give mixtures of the corresponding unsaturated 2-acyl-2-methylpropanal and unsaturated carboxamide (Hickmott & Hopkins, 1968).

Environmental Applications

Research has explored the role of compounds like (E)-2-Methylcrotonoyl chloride in environmental contexts. A study examining the removal of color-causing compounds from synthetic effluent by indirect electrochemical oxidation used high concentrations of chloride ions to produce active chlorine, demonstrating an application in waste treatment (Zaviska, Drogui, Blais, & Mercier, 2009).

Chemical Analysis and Spectroscopy

In the field of chemical analysis and spectroscopy, (E)-2-Methylcrotonoyl chloride has been a subject of study. For example, a research focusing on Raman and infrared spectra, conformational stability, vibrational assignment, barriers to internal rotation, and ab initio calculations of but-2-enoyl chloride (crotonyl chloride) provides insight into the properties and behavior of similar compounds (Durig, Groner, Costner, & Wang, 1993).

Risk Assessment and Toxicology

Understanding the risks associated with chemical compounds is critical. A study incorporating biological information in quantitative risk assessment offers insights into the human carcinogenic risk from related chlorinated compounds like methylene chloride, highlighting the importance of combining biochemical research with risk assessment (Clewell, 1995).

Polymer Science

In polymer science, research has been conducted on the synthesis of bioabsorbable networks from methacrylate-endcapped polyesters, which involves reacting low-molecular-weight polyesters with methacryloyl chloride. This study shows the potential for creating biodegradable networks, relevant for medical and environmental applications (Storey, Warren, Allison, Wiggins, & Puckett, 1993).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It may also include looking at safety precautions that need to be taken when handling the compound.


Future Directions

This could involve looking at potential applications of the compound and areas where further research is needed.


Please note that the availability of this information would depend on the extent to which the compound has been studied. For a less well-known compound like “(E)-2-Methylcrotonoyl chloride”, some of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

(E)-2-methylbut-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNLYEHIVPWOHK-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801299929
Record name (2E)-2-Methyl-2-butenoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Methylcrotonoyl chloride

CAS RN

35660-94-7
Record name (2E)-2-Methyl-2-butenoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35660-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-2-Methylcrotonoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Methyl-2-butenoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801299929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-methylcrotonoyl chloride
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